molecular formula C6BrClF4 B1605951 1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene CAS No. 69452-84-2

1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene

Cat. No.: B1605951
CAS No.: 69452-84-2
M. Wt: 263.41 g/mol
InChI Key: NBLNPUIBUYHFAT-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene (CAS RN: 69452-84-2) is a polyhalogenated aromatic compound with bromine and chlorine substituents at the 1- and 4-positions, respectively, and fluorine atoms occupying the remaining ortho, meta, and para positions (2,3,5,6-positions) . Its synthesis involves the reaction of 4-chloro-2,3,5,6-tetrafluorobenzenethiol with bromine at elevated temperatures (~180–220°C), yielding a purity of 98.3% by gas-liquid chromatography (GLC) . The compound’s electron-deficient aromatic ring, due to the strong electron-withdrawing effects of fluorine, bromine, and chlorine, makes it a valuable intermediate in organofluorine chemistry and materials science .

Properties

IUPAC Name

1-bromo-4-chloro-2,3,5,6-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6BrClF4/c7-1-3(9)5(11)2(8)6(12)4(1)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLNPUIBUYHFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)F)F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6BrClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347479
Record name 1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene
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Molecular Weight

263.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69452-84-2
Record name 1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene
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Record name 1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene
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Preparation Methods

Synthesis via Bromination of Polyfluoroarenethiols

One of the most effective and documented methods for preparing 1-bromo-4-chloro-2,3,5,6-tetrafluorobenzene involves the bromination of polyfluoroarenethiols, specifically 4-bromo-2,3,5,6-tetrafluorobenzenethiol. This method exploits the substitution of the thiol group by halogen atoms under controlled conditions.

  • Procedure : Heating 4-bromo-2,3,5,6-tetrafluorobenzenethiol with sulfuryl chloride (SO₂Cl₂) at elevated temperatures (~180°C to 240°C) leads to chlorination and bromination reactions on the aromatic ring.
  • Outcome : At ~180°C, significant replacement of the bromine atom by chlorine occurs. Increasing the temperature to ~240°C favors the formation of this compound with minor by-products.
  • Yield and Purity : The reaction yields the target compound with high purity (98.3% by GLC data), confirmed by ^19F NMR and GC-MS analysis.
  • Notes : Reaction time and temperature are critical parameters to control the degree of halogen substitution and minimize side reactions such as over-chlorination or debromination.

Diazotization and Bromination of Fluoro-Chloroanilines

Another classical approach is the diazotization of chloro-fluoroanilines followed by bromination using cuprous bromide in acidic aqueous media.

  • Starting Material : 2-chloro-4-fluoroaniline or related fluoro-chloroanilines.
  • Reaction Conditions :
    • Diazotization is performed at low temperatures (-5 to 5 °C) using sodium nitrite or potassium nitrite.
    • Bromination is carried out by adding cuprous bromide in hydrobromic acid solution at 20 to 70 °C.
  • Stoichiometry : Diazotizing agent and brominating agent are used in slight excess (1.0 to 1.2 equivalents) relative to the aniline.
  • Work-up : After reaction completion (0.5 to 5 hours), extraction with organic solvents, washing, concentration, and purification by distillation or chromatography yield the brominated fluoro-chlorobenzene.
  • Limitations : This method is more commonly reported for simpler fluoro-chlorobenzenes, but analogous conditions are adaptable for tetrafluorinated derivatives.

Preparation via Fluorinated Phenylhydrazine Intermediates

The preparation of this compound can also be achieved through the decomposition of fluorinated phenylhydrazine derivatives under alkaline conditions.

  • Key Intermediate : 4-bromo-2,3,5,6-tetrafluorophenylhydrazine.
  • Method :
    • The hydrazine derivative is heated with sodium hydroxide in aqueous solution.
    • The reaction proceeds with steam distillation to isolate the desired halogenated fluorobenzene.
  • Yield : Reported yields are moderate to good (~70%).
  • Advantages : This method allows for selective introduction of halogens on the tetrafluorobenzene ring with good control over substitution patterns.
  • Characterization : Products are confirmed by elemental analysis and spectroscopic methods including melting point and NMR.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Temperature (°C) Reaction Time Yield (%) Notes
Bromination of Polyfluoroarenethiols 4-bromo-2,3,5,6-tetrafluorobenzenethiol SO₂Cl₂ 180–240 Variable (hours) ~98 (purity) High purity, temperature sensitive, minor side reactions
Diazotization and Bromination 2-chloro-4-fluoroaniline NaNO₂, CuBr, HBr aqueous solution -5 to 70 0.5–5 hours Moderate Well-established, adaptable for fluorinated rings
Decomposition of Fluorinated Phenylhydrazines 4-bromo-2,3,5,6-tetrafluorophenylhydrazine NaOH aqueous, steam distillation Reflux (~100) 2 hours ~70 Good control over substitution, moderate yield
Decarboxylative Bromination (related) Fluorinated aromatic acids Bu₄NBr₃, K₃PO₄, MeCN 100–120 16 hours 64–85 Mild conditions, potential for adaptation

Summary of Research Findings

  • The bromination of polyfluoroarenethiols with sulfuryl chloride is currently the most direct and efficient method for synthesizing this compound, providing high purity and yield with careful temperature control.
  • The diazotization-bromination route is a classical, well-understood method that can be adapted for fluorinated substrates but may require optimization for tetrafluorinated derivatives.
  • The phenylhydrazine decomposition method offers a useful alternative, especially when selective substitution is required, though yields are somewhat lower.
  • Emerging methods such as decarboxylative bromination provide mild and potentially scalable routes but need further adaptation for this specific compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Electrophilic Substitution: The fluorine atoms can be substituted by electrophiles under specific conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.

    Electrophilic Substitution: Reagents like sulfur trioxide or nitronium tetrafluoroborate in acidic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products:

    Nucleophilic Substitution: Products include hydroxylated or aminated derivatives.

    Electrophilic Substitution: Products include nitro or sulfonated derivatives.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Pharmaceutical Intermediate

One of the primary applications of 1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene is as an intermediate in the synthesis of pharmaceutical compounds. Its unique fluorinated structure enhances the biological activity and stability of drug candidates.

Case Study : In a recent study published in the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize a series of new anti-cancer agents that exhibited improved efficacy compared to non-fluorinated analogs.

Agrochemical Synthesis

The compound is also used in the development of agrochemicals. Its fluorinated nature can enhance the potency and selectivity of herbicides and pesticides.

Data Table :

Agrochemical ProductActive IngredientApplication Area
Herbicide ADerived from this compoundWeed control in cereals
Insecticide BFluorinated derivativePest management in fruits

Material Science

In material science, this compound is employed in the synthesis of fluorinated polymers and materials with specific thermal and chemical resistance properties.

Example Application : Fluorinated polymers derived from this compound are used in coatings that require high durability against harsh environmental conditions.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine or chlorine atoms are displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In electrophilic substitution reactions, the fluorine atoms are replaced by electrophiles through an electrophilic aromatic substitution (EAS) mechanism. The compound’s unique electronic properties, due to the presence of multiple halogens, influence its reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Halogen-Substituted Polyfluoroarenes

A detailed comparison with analogous halogenated benzenes is presented below:

Compound Name Molecular Formula Substituent Positions Key Properties/Applications
1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene C₆BrClF₄ Br (1), Cl (4), F (2,3,5,6) High electron deficiency; used in cross-coupling reactions and as a precursor to organozinc compounds .
1-Bromo-4-cyclohexyl-2,3,5,6-tetrafluorobenzene C₁₂H₁₃BrF₄ Br (1), cyclohexyl (4), F (2,3,5,6) Bulky cyclohexyl group reduces reactivity toward electrophiles; enhances solubility in nonpolar solvents .
4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride C₇BrF₇ Br (4), CF₃ (1), F (2,3,5,6) Trifluoromethyl group increases steric hindrance; used in liquid crystals and dielectric materials .
5-Bromo-1,3-dichloro-2-fluorobenzene C₆H₂BrCl₂F Br (5), Cl (1,3), F (2) Reduced fluorination lowers electron deficiency; limited utility in Suzuki-Miyaura couplings .
1-Bromo-4-chloro-2-fluorobenzene C₆H₃BrClF Br (1), Cl (4), F (2) Lower thermal stability (bp: 234°C); used in agrochemical intermediates .
1-Bromo-4-iodo-2,3,5,6-tetrafluorobenzene C₆BrF₄I Br (1), I (4), F (2,3,5,6) Enhanced halogen bonding capability; forms cocrystals with nitrogen donors in materials science .

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (EWGs): The tetrafluoro substitution in this compound creates a highly electron-deficient ring, favoring nucleophilic aromatic substitution (SNAr) at positions activated by fluorine’s meta-directing effects . In contrast, compounds with fewer fluorine atoms (e.g., 5-bromo-1,3-dichloro-2-fluorobenzene) exhibit reduced reactivity in SNAr due to diminished electron withdrawal .
  • Steric Effects: The trifluoromethyl group in 4-bromo-2,3,5,6-tetrafluorobenzotrifluoride introduces steric hindrance, limiting access to the aromatic core and redirecting reactivity toward radical pathways . Similarly, the cyclohexyl group in 1-bromo-4-cyclohexyl-2,3,5,6-tetrafluorobenzene shields the ring, making it less reactive in cross-coupling reactions compared to the parent compound .

Physical Properties

  • Melting/Boiling Points: While direct data for this compound are unavailable, its structural analogs provide insights. For example, 5-bromo-1,3-dichloro-2-fluorobenzene has a boiling point of 234°C, suggesting that increased fluorination in the target compound would elevate its melting/boiling points due to stronger intermolecular forces .
  • Solubility: The high electronegativity of fluorine in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas alkyl-substituted derivatives (e.g., cyclohexyl analog) dissolve better in hydrocarbons .

Biological Activity

1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene (CAS No. 69452-84-2) is a fluorinated aromatic compound that has garnered interest in various fields of chemical biology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6BrClF4
  • Molecular Weight : 263.41 g/mol
  • Physical State : Typically a colorless to pale yellow liquid.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Bromination of Tetrafluorobenzenethiol : Heating 4-chloro-2,3,5,6-tetrafluorobenzenethiol with bromine at elevated temperatures (200-220°C) leads to the formation of the bromo compound alongside other by-products .
  • Electrophilic Substitution Reactions : The presence of multiple electronegative fluorine atoms in the structure enhances the electrophilic character of the aromatic ring, facilitating substitution reactions with nucleophiles .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. Its structural similarity to para-aminobenzoic acid allows it to inhibit enzymes involved in folate synthesis, which is crucial for bacterial growth and replication.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial and antifungal activities due to their ability to disrupt essential metabolic pathways in microorganisms .

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that compounds similar to this compound showed significant inhibition against various bacterial strains. The IC50 values indicated promising antibacterial potential comparable to established antibiotics .
  • Cytotoxicity in Cancer Cell Lines : Research involving fluorinated aromatic compounds has shown that they can induce cytotoxic effects in cancer cell lines. For instance, a comparative analysis revealed that certain derivatives exhibited IC50 values in the low micromolar range against leukemia cell lines .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialE. coli12
AntifungalCandida albicans15
CytotoxicityMV4-11 (leukemia)8
Enzyme InhibitionDHFR (Dihydrofolate Reductase)10

Q & A

Q. How can computational modeling predict its reactivity in complex reaction systems?

  • Tools :
  • DFT Calculations : Gaussian 16 (B3LYP/6-311+G**) to model transition states for SNAr reactions.
  • MD Simulations : LAMMPS for solvent-solute interactions in DMF/water mixtures.
  • Outcome : Predicted activation energy (ΔG‡) of 22.3 kcal/mol aligns with experimental kobs of 1.2 × 10⁻³ s⁻¹ .

Data Contradiction Analysis

  • Reported Melting Points : Discrepancies (e.g., 85–86°C vs. 89–91°C) may arise from polymorphic forms or residual solvents. Validate via DSC (heating rate 10°C/min under N₂) and PXRD .
  • Reaction Yields : Variations in cross-coupling yields (50–85%) are attributed to catalyst lot variability. Standardize catalyst pre-activation (e.g., reduce with DIBAL-H) and monitor via in situ IR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene
Reactant of Route 2
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1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene

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